molecular formula C17H19NO3S B6372715 2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol CAS No. 1261923-32-3

2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol

Cat. No.: B6372715
CAS No.: 1261923-32-3
M. Wt: 317.4 g/mol
InChI Key: IGMASXUHYDFNFO-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol is an organic compound with the molecular formula C17H19NO3S It is a biphenyl derivative characterized by the presence of a pyrrolidinylsulfonyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the sulfonylation of a biphenyl derivative followed by the introduction of the pyrrolidinyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenolic hydroxyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[4-(methylsulfonyl)phenyl]phenol
  • 2-Methyl-5-[4-(ethylsulfonyl)phenyl]phenol
  • 2-Methyl-5-[4-(propylsulfonyl)phenyl]phenol

Uniqueness

2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to biological targets and improve its solubility and stability.

Properties

IUPAC Name

2-methyl-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-13-4-5-15(12-17(13)19)14-6-8-16(9-7-14)22(20,21)18-10-2-3-11-18/h4-9,12,19H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMASXUHYDFNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684068
Record name 4-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-32-3
Record name 4-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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